N,N',N''-Methanetriyltribenzamide
Description
N,N',N''-Methanetriyltribenzamide is a tri-substituted benzamide derivative characterized by a central methane core (CH) linked to three benzamide groups via nitrogen atoms. The compound’s methanetriyl backbone distinguishes it from other multi-benzamide structures, such as those with ethylene or triazine linkers.
Properties
CAS No. |
106404-83-5 |
|---|---|
Molecular Formula |
C22H19N3O3 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(dibenzamidomethyl)benzamide |
InChI |
InChI=1S/C22H19N3O3/c26-19(16-10-4-1-5-11-16)23-22(24-20(27)17-12-6-2-7-13-17)25-21(28)18-14-8-3-9-15-18/h1-15,22H,(H,23,26)(H,24,27)(H,25,28) |
InChI Key |
QRECBFMPBFTRAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’'-Methanetriyltribenzamide typically involves the reaction of benzoyl chloride with methanetriylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and requires careful monitoring to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: On an industrial scale, the production of N,N’,N’'-Methanetriyltribenzamide can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N’,N’'-Methanetriyltribenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzamide derivatives.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The benzamide groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Benzamide derivatives with oxidized functional groups.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted benzamide derivatives with various functional groups.
Scientific Research Applications
Chemistry: N,N’,N’'-Methanetriyltribenzamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, N,N’,N’'-Methanetriyltribenzamide is studied for its potential interactions with biological macromolecules. It can serve as a model compound for understanding the behavior of amides in biological systems.
Medicine: The compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving amide-containing biomolecules.
Industry: N,N’,N’'-Methanetriyltribenzamide is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of N,N’,N’'-Methanetriyltribenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity. The pathways involved in these interactions are complex and depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Linker Variations
- N,N',N''-Methanetriyltribenzamide : Central methane (CH) group connects three benzamide moieties.
- Triazine-Triamine Derivatives (e.g., N,N’-Diethyl-N''-propyl-[1,3,5]triazine-2,4,6-triamine) : A triazine ring serves as the core, enabling three-point substitution. This structure offers rigidity and electronic diversity compared to the methane core .
- N,N,N',N'-Tetrabutylpentanediamide : A flexible pentanediamide chain links four amide groups, contrasting with the compact methane core .
Substituent Effects
- Electron-Withdrawing Groups : Compounds like N-(diphenylmethyl)-3-methyl-4-nitrobenzamide incorporate nitro groups, enhancing reactivity in electrophilic substitutions .
- Bulky Substituents : N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide features a sterically hindered hydroxy-tert-butyl group, influencing solubility and catalytic activity .
- Aromatic vs. Aliphatic Chains: N-{[(4-nitrophenyl)amino]methyl}benzamide includes a nitrophenylamino group, favoring π-π interactions in drug design .
Physicochemical Properties
Catalysis
Pharmaceutical Design
- Prodrug Moieties: Benzamidomethylated compounds (e.g., N-{[(4-nitrophenyl)amino]methyl}benzamide) are used in prodrug synthesis, leveraging hydrolyzable amide bonds .
Materials Science
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